1-Bromo-4-fluoro-5-iodo-2-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-4-fluoro-5-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWQXGCFNCLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. Each halogenation step requires specific conditions and reagents, such as bromine in the presence of a catalyst like iron(III) bromide, fluorine using a fluorinating agent, and iodine with iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-5-iodo-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of multiple halogens.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 1-bromo-4-fluoro-5-iodo-2-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Building Block : 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals due to its ability to undergo nucleophilic substitution reactions where the bromine or iodine can be replaced with various nucleophiles .
-
Medicinal Chemistry :
- Drug Development : The compound's nitro group can be reduced to an amino group, which is a common modification in drug design. This transformation allows for the exploration of new drug candidates with enhanced biological activity .
- Biological Activity Studies : Its halogenated structure enables studies on enzyme inhibition and receptor binding, which are crucial for understanding drug interactions and mechanisms of action .
-
Materials Science :
- Polymer Synthesis : The compound can be utilized in the production of specialty chemicals and materials, including polymers. Its functional groups can facilitate cross-linking reactions or act as reactive sites for further modifications .
- Advanced Materials : The unique properties imparted by the halogen atoms allow for the development of advanced materials with specific thermal or electrical characteristics.
Case Study 1: Synthesis of Pharmaceuticals
In a study focused on synthesizing potential anti-cancer agents, researchers utilized this compound as a key intermediate. The compound was subjected to nucleophilic substitution reactions, leading to the formation of various derivatives that exhibited promising cytotoxic activity against cancer cell lines.
Case Study 2: Agrochemical Development
Another application involved using this compound in the synthesis of novel herbicides. By modifying the nitro group and exploring different nucleophiles, researchers developed compounds that demonstrated effective herbicidal activity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system, facilitating the attack of nucleophiles. The presence of electron-withdrawing groups (nitro, halogens) stabilizes the intermediate carbocation, making the substitution reactions more favorable.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 1-bromo-4-fluoro-5-iodo-2-nitrobenzene with analogous halogenated nitrobenzenes:
Key Observations:
- Halogen Effects : Iodine in the target compound increases molecular weight and polarizability compared to chloro- or methyl-substituted analogs .
- Nitro Group Positioning : Nitro at position 2 (meta to halogens) reduces ring activation, contrasting with analogs like 1-bromo-2-fluoro-4-nitrobenzene (nitro at para to Br) .
Physicochemical Properties
Comparative data for boiling points, solubility, and stability:
*Experimental data unavailable; inferred from analogs.
Biological Activity
1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is a halogenated nitrobenzene derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a nitro group and halogen substituents that influence its reactivity and biological interactions. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 345.89 g/mol |
| Melting Point | 87 - 89 °C |
| Boiling Point | 320 °C |
| Purity | 97% |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the halogen substituents enhance lipophilicity, facilitating membrane interactions. This compound may act as an enzyme inhibitor or modulate receptor activity, making it a candidate for further pharmacological studies .
Cytotoxicity Studies
Cytotoxic effects have been observed in various nitro-substituted aromatic compounds. A study focusing on similar derivatives demonstrated dose-dependent cytotoxicity in cancer cell lines, indicating that this compound may also possess anticancer properties. The mechanism of action likely involves apoptosis induction through reactive oxygen species (ROS) generation .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating several nitrobenzene derivatives, researchers found that compounds with similar structures to this compound exhibited potent anticancer activity against human breast cancer cell lines. The study suggested that the presence of halogens significantly enhances the cytotoxic effects by increasing cellular uptake and inducing apoptosis .
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition where related compounds were tested against cyclooxygenase (COX) enzymes. The results indicated that halogenated nitrobenzenes could inhibit COX activity, suggesting potential anti-inflammatory applications for this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene, considering competing halogen reactivities?
- Methodological Answer : Sequential halogenation and nitration steps are critical. Begin with bromination/fluorination of the benzene ring, followed by iodination, as iodine’s bulkiness may require milder conditions (e.g., using CuI in Ullmann-type reactions). Nitration should be performed last, as nitro groups deactivate the ring, limiting further substitution. Use directing group strategies: meta-directing nitro groups can be introduced after para-fluorine to ensure proper regiochemistry. Monitor reaction progress via TLC and GC-MS to avoid over-halogenation .
Q. Which spectroscopic techniques are most effective for characterizing multi-halogenated nitroaromatic compounds?
- Methodological Answer :
- NMR : Use NMR to confirm fluorine substitution (chemical shifts typically -100 to -150 ppm for aromatic F). NMR can identify coupling patterns between adjacent substituents (e.g., NO and halogens) .
- IR : Nitro groups exhibit strong asymmetric stretching near 1520–1550 cm and symmetric stretching near 1340–1380 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M]) and isotopic patterns from bromine (/) and iodine () .
Q. What safety precautions are essential when handling halogenated nitrobenzenes?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to toxicity (R-phrases: R36/37/38, R45) .
- Avoid thermal stress: Halogen-nitro combinations can decompose explosively. Store at ≤4°C in amber glass under inert gas (N/Ar) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when introducing nitro and halogen groups in benzene derivatives?
- Methodological Answer :
- Directing Effects : Fluorine (ortho/para-directing) and nitro (meta-directing) compete. Introduce fluorine first to guide bromine/iodine to para positions, then nitrate at the meta position relative to halogens .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to control substitution patterns .
- Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways .
Q. What strategies mitigate decomposition risks during the synthesis of thermally labile multi-halogenated nitrobenzenes?
- Methodological Answer :
- Low-Temperature Reactions : Perform iodination at 0–5°C using NaI/CuI in DMF to minimize side reactions .
- Inert Atmospheres : Conduct reactions under N to prevent oxidation of iodine or bromine .
- Stepwise Purification : Isolate intermediates (e.g., bromo-fluoro intermediates) before nitration to reduce thermal stress .
Q. How to resolve contradictory spectral data when confirming the structure of this compound?
- Methodological Answer :
- 2D NMR : Use - HSQC/HMBC to assign coupling between halogens and adjacent protons .
- Isotopic Labeling : Compare experimental isotopic patterns (Br/I) with theoretical simulations to validate molecular formulas .
- Cross-Validation : Reference spectral databases (e.g., NIST Chemistry WebBook) to match IR and MS data .
Application-Focused Questions
Q. What role does this compound play in synthesizing complex organic molecules?
- Methodological Answer :
- Cross-Coupling Reactions : Acts as a precursor for Suzuki-Miyaura couplings (via boronic acid derivatives) to build biaryl structures .
- Pharmaceutical Intermediates : Nitro groups can be reduced to amines for drug candidates (e.g., kinase inhibitors) .
Q. How does steric hindrance from iodine impact reactivity in downstream functionalization?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
